heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
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Overview
Description
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a synthetic compound known for its unique structure and properties. It is an amino lipid with a tertiary amine and a branched tail linked through ester bonds. This compound is often used in the formulation of lipid nanoparticles, which are crucial for drug delivery systems, especially in mRNA vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate typically involves a multi-step process. The key steps include:
Esterification Reaction: The initial step involves the esterification of heptadecan-9-yl with 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoic acid.
Alkylation Reaction: A secondary amine is combined with a lipid bromo ester in the final step.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and alkylation reactions under controlled conditions. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in a polar solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the formulation of lipid nanoparticles for gene delivery.
Medicine: Integral in the development of mRNA vaccines, such as those for COVID-19.
Industry: Utilized in the production of drug delivery systems and other pharmaceutical applications
Mechanism of Action
The compound exerts its effects through its ability to form lipid nanoparticles. At physiological pH, it remains neutral, reducing interactions with anionic membranes of blood cells. In an acidic environment, it becomes protonated, forming cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase. This phase promotes endosomal escape and the release of mRNA into the cytosol. The compound is then metabolized through ester hydrolysis, and the remaining aliphatic head group is eliminated via biliary and renal clearance .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate
- (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (MC3) .
Uniqueness
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property is crucial for its role in drug delivery systems, particularly in mRNA vaccines .
Biological Activity
Heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid compound that has garnered attention for its potential applications in drug delivery systems, particularly in the context of mRNA vaccines and gene therapy. This article explores its biological activity, synthesis, interactions with biomolecules, and relevant case studies.
Chemical Structure and Properties
SM-102 has a complex amphiphilic structure characterized by a long hydrophobic heptadecane chain and a hydrophilic head group containing a hydroxyethyl moiety and an amino group. Its molecular formula is C44H87NO5, with a molar mass of approximately 710.17 g/mol. The structural features contribute to its ability to form lipid nanoparticles, which enhance the delivery of therapeutic agents into cells.
Biological Activity
The biological activity of SM-102 is primarily linked to its role as a cationic lipid in lipid nanoparticle formulations. Key aspects include:
- Enhanced Cellular Uptake : SM-102 facilitates the encapsulation of nucleotides (e.g., mRNA) within lipid nanoparticles, significantly improving cellular uptake and bioavailability. Studies indicate that lipid nanoparticles containing SM-102 exhibit high transfection efficiency with minimal cytotoxicity.
- Interactions with Biomolecules : The compound interacts favorably with various biomolecules, including proteins and nucleic acids. These interactions are driven by hydrophobic forces and electrostatic interactions due to its charged amino group, enhancing its effectiveness as a delivery vehicle .
Synthesis
The synthesis of SM-102 involves several steps that require precise control over reaction conditions to achieve high yields and purity. The process typically includes:
- Formation of the Heptadecanoyl Group : This step involves the reaction of heptadecanoic acid with appropriate amines.
- Introduction of Hydroxyethyl Moiety : A hydroxyethyl group is introduced through alkylation reactions.
- Coupling with Undecyloxyhexyl Side Chain : This step enhances the compound's amphiphilic properties.
Each synthesis step is critical for optimizing the compound's characteristics for drug delivery applications .
Applications
SM-102's unique properties make it suitable for various applications:
- Vaccine Formulations : It is primarily used in mRNA vaccine formulations due to its ability to form stable lipid nanoparticles that protect mRNA from degradation while facilitating cellular uptake.
- Gene Therapy : The compound shows promise in gene therapy applications by improving the delivery efficiency of genetic material into target cells.
Case Studies
Several studies have highlighted the efficacy of SM-102 in clinical settings:
- mRNA Vaccine Development : A clinical trial demonstrated that lipid nanoparticles containing SM-102 effectively delivered mRNA encoding for viral proteins, eliciting robust immune responses in participants.
- Gene Delivery Systems : Research showed that SM-102-based formulations achieved higher transfection rates compared to traditional delivery methods, demonstrating its potential in therapeutic gene delivery.
Comparative Analysis
The following table compares SM-102 with similar compounds in terms of structure and biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
SM-102 | C44H87NO5 | Ionizable amino lipid; used in mRNA vaccines |
Octanoyl-DL-alpha-tocopherol | C22H38O3 | Antioxidant properties; vitamin E structure |
Dodecylamine | C12H27N | Shorter alkyl chain; used as surfactant |
SM-102 stands out due to its specific design for enhanced drug delivery through lipid nanoparticle formation, making it particularly valuable in modern therapeutic applications.
Properties
Molecular Formula |
C43H85NO5 |
---|---|
Molecular Weight |
696.1 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-16-17-18-23-31-40-48-42(46)34-28-24-30-37-44(38-39-45)36-29-22-21-27-35-43(47)49-41(32-25-19-14-11-8-5-2)33-26-20-15-12-9-6-3/h41,45H,4-40H2,1-3H3 |
InChI Key |
YSXJCHNEZHHJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
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